1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride is a chemical compound with the molecular formula C₉H₁₄ClF₅S and a molecular weight of 284.717 g/mol . This compound is known for its unique structure, which includes a thiolan ring and a pentafluoropentyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium chloride typically involves the reaction of thiophane with a pentafluoropentyl halide under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiolan ring to a thiol or other reduced forms.
Substitution: The pentafluoropentyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the pentafluoropentyl group into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium chloride involves its interaction with molecular targets through its thiolan ring and pentafluoropentyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(4,4,5,5,5-Pentafluoropentyl)thiolan-1-ium chloride can be compared with other similar compounds, such as:
1-(4,4,5,5,5-Pentafluoropentyl)thiolane: This compound has a similar structure but lacks the chloride ion.
1-(4,4,5,5,5-Pentafluoropentyl)tetrahydrothiophene: This compound has a similar thiolan ring but different substituents.
1-(4,4,5,5,5-Pentafluoropentyl)thiophenium chloride: This compound has a similar structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of the thiolan ring and pentafluoropentyl group, which imparts distinctive chemical and physical properties.
Eigenschaften
CAS-Nummer |
821767-13-9 |
---|---|
Molekularformel |
C9H14ClF5S |
Molekulargewicht |
284.72 g/mol |
IUPAC-Name |
1-(4,4,5,5,5-pentafluoropentyl)thiolan-1-ium;chloride |
InChI |
InChI=1S/C9H14F5S.ClH/c10-8(11,9(12,13)14)4-3-7-15-5-1-2-6-15;/h1-7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
HIGRNGKWSOMTOK-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[S+](C1)CCCC(C(F)(F)F)(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.